Cas no 2649084-83-1 (tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate)

Tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate is a versatile intermediate in organic synthesis, particularly valued for its role in peptide and heterocycle chemistry. The tert-butyloxycarbonyl (Boc) protecting group ensures selective reactivity, while the isocyanate functionality enables efficient coupling with nucleophiles such as amines or alcohols. This compound is useful for introducing chiral centers due to the stereogenic carbon adjacent to the isocyanate group. Its stability under mild conditions and compatibility with a range of reagents make it suitable for controlled stepwise synthesis. The product is commonly employed in pharmaceutical research for constructing complex molecular architectures with high precision. Proper handling is essential due to the reactivity of the isocyanate group.
tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate structure
2649084-83-1 structure
Product name:tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate
CAS No:2649084-83-1
MF:C11H20N2O3
MW:228.288103103638
CID:5815341
PubChem ID:133665699

tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate
    • EN300-1877630
    • 2649084-83-1
    • Inchi: 1S/C11H20N2O3/c1-8(2)9(6-12-7-14)13-10(15)16-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,15)
    • InChI Key: XDYXNVBGXLALDA-UHFFFAOYSA-N
    • SMILES: O(C(NC(CN=C=O)C(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 228.14739250g/mol
  • Monoisotopic Mass: 228.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 67.8Ų

tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1877630-0.5g
tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate
2649084-83-1
0.5g
$891.0 2023-09-18
Enamine
EN300-1877630-0.1g
tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate
2649084-83-1
0.1g
$817.0 2023-09-18
Enamine
EN300-1877630-0.05g
tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate
2649084-83-1
0.05g
$780.0 2023-09-18
Enamine
EN300-1877630-0.25g
tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate
2649084-83-1
0.25g
$855.0 2023-09-18
Enamine
EN300-1877630-1.0g
tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate
2649084-83-1
1g
$928.0 2023-06-03
Enamine
EN300-1877630-5g
tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate
2649084-83-1
5g
$2692.0 2023-09-18
Enamine
EN300-1877630-10.0g
tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate
2649084-83-1
10g
$3992.0 2023-06-03
Enamine
EN300-1877630-10g
tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate
2649084-83-1
10g
$3992.0 2023-09-18
Enamine
EN300-1877630-2.5g
tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate
2649084-83-1
2.5g
$1819.0 2023-09-18
Enamine
EN300-1877630-5.0g
tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate
2649084-83-1
5g
$2692.0 2023-06-03

tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate Related Literature

Additional information on tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate

Recent Advances in the Application of tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate (CAS: 2649084-83-1) in Chemical Biology and Pharmaceutical Research

The compound tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate (CAS: 2649084-83-1) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This brief aims to summarize the latest findings related to this compound, focusing on its synthesis, reactivity, and potential therapeutic applications. Recent studies have highlighted its role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of protease inhibitors and other small-molecule therapeutics.

One of the most notable applications of tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate is its use in the synthesis of peptide-based drugs. Researchers have demonstrated its efficacy in facilitating the introduction of isocyanate groups into peptide backbones, enabling the development of novel inhibitors targeting enzymes such as HIV-1 protease and SARS-CoV-2 main protease. The compound's unique chemical properties, including its stability under physiological conditions and high reactivity with nucleophiles, make it an invaluable tool in medicinal chemistry.

In addition to its role in peptide synthesis, recent studies have explored the potential of tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate in the development of covalent inhibitors. Covalent inhibitors have emerged as a promising strategy in drug discovery, offering enhanced selectivity and prolonged therapeutic effects. The isocyanate moiety of this compound allows for the formation of stable covalent bonds with target proteins, making it a valuable scaffold for the design of irreversible inhibitors. Recent preclinical studies have shown promising results in the context of oncology and infectious diseases, with several candidates advancing to early-stage clinical trials.

Another area of interest is the compound's application in bioconjugation chemistry. Researchers have utilized tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate to modify biomolecules such as antibodies and proteins, enabling the development of targeted therapies and diagnostic tools. For instance, its use in antibody-drug conjugates (ADCs) has been explored to enhance the delivery of cytotoxic agents to cancer cells while minimizing off-target effects. Recent advancements in this field have demonstrated improved pharmacokinetic profiles and therapeutic efficacy in animal models.

Despite its promising applications, challenges remain in the large-scale synthesis and handling of tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as well as developing safer handling protocols due to the compound's reactivity. Innovations in flow chemistry and continuous manufacturing have shown potential in addressing these challenges, offering scalable and efficient production methods.

In conclusion, tert-butyl N-(1-isocyanato-3-methylbutan-2-yl)carbamate (CAS: 2649084-83-1) represents a valuable tool in chemical biology and pharmaceutical research, with diverse applications ranging from drug discovery to bioconjugation. Ongoing research continues to uncover new opportunities for this compound, highlighting its potential to contribute to the development of next-generation therapeutics. Future studies should focus on further elucidating its mechanism of action and expanding its applications in emerging therapeutic areas.

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